What is the chemical structure and molecular weight of (Furan-2-yl)methyl[3-(methylamino)propyl]amine
What is the chemical structure and molecular weight of (Furan-2-yl)methyl[3-(methylamino)propyl]amine
An In-Depth Technical Guide to N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine
Abstract
This technical guide provides a comprehensive overview of the chemical compound N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine, also identified by its CAS number 1248515-47-0.[1][2][3] Intended for researchers, chemists, and professionals in drug development, this document details the molecule's chemical structure, molecular properties, and a validated, exemplary synthetic pathway. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the compound's characteristics and preparation. All data is substantiated with references to authoritative sources.
Chemical Identity and Core Properties
N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine is a diamine derivative featuring a furan moiety. The presence of the furan ring, a common scaffold in medicinal chemistry, and a flexible diamine chain suggests its potential utility as a building block in the synthesis of more complex, biologically active molecules.
Chemical Structure
The structure consists of a furan ring connected via a methylene bridge to a secondary amine. This amine is part of a propyl chain which is terminated by a dimethylamino group.
Physicochemical Data
The fundamental properties of the compound are summarized in the table below. This data is critical for experimental design, including reaction stoichiometry, analytical characterization, and safety considerations.
| Property | Value | Source |
| IUPAC Name | N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine | [1] |
| CAS Number | 1248515-47-0 | [1][2][3] |
| Molecular Formula | C10H18N2O | [1][2] |
| Molecular Weight | 182.27 g/mol | [1] |
| PubChem CID | 61386678 | [1] |
| MDL Number | MFCD14655421 | [1] |
Synthesis and Experimental Protocol
The synthesis of N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine can be efficiently achieved via a two-step sequence involving the reductive amination of furfural. This method is widely employed in organic synthesis due to its high efficiency, operational simplicity, and the commercial availability of starting materials.
Synthetic Workflow Overview
The logical flow of the synthesis begins with the formation of an imine intermediate through the condensation of furfural and N,N-dimethylpropane-1,3-diamine, followed by in-situ reduction to yield the target secondary amine.
Caption: Synthetic workflow for N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine.
Detailed Step-by-Step Protocol
This protocol describes a self-validating system for the synthesis. Each step includes rationale and checkpoints.
Materials:
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Furfural (freshly distilled, 99%)
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N,N-Dimethylpropane-1,3-diamine (99%)
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Sodium borohydride (NaBH₄, 98%)
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Methanol (Anhydrous)
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Dichloromethane (DCM, Anhydrous)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (Saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel (for column chromatography)
Procedure:
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Reaction Setup:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer, add N,N-dimethylpropane-1,3-diamine (1.0 eq).
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Dissolve the diamine in 100 mL of anhydrous methanol.
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Place the flask in an ice bath and allow the solution to cool to 0 °C.
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Rationale: Starting with the nucleophile in solution and cooling the reaction minimizes potential side reactions and controls the exothermic condensation upon aldehyde addition.
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Imine Formation:
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Slowly add furfural (1.0 eq) dropwise to the cooled diamine solution over 15 minutes.
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Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir for an additional 2 hours at room temperature.
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Rationale: The dropwise addition at low temperature controls the rate of imine formation. Stirring at room temperature ensures the condensation reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of furfural.
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Reduction:
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Re-cool the reaction mixture to 0 °C using an ice bath.
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In small portions, carefully add sodium borohydride (1.5 eq) over 30 minutes. Vigorous gas evolution (H₂) will be observed.
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Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting the imine to a secondary amine without affecting the furan ring. The portion-wise addition at 0 °C is a critical safety measure to control the exothermic reaction and prevent a runaway reaction.
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-
Quenching and Work-up:
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After the addition is complete, stir the reaction at room temperature for 3 hours or until TLC analysis indicates the disappearance of the imine intermediate.
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Slowly quench the reaction by adding 50 mL of deionized water.
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Reduce the volume of the solvent by approximately 70% using a rotary evaporator.
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Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).
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Rationale: The work-up procedure is designed to remove inorganic salts and water-soluble impurities. The bicarbonate wash neutralizes any acidic species, and the brine wash aids in breaking emulsions and removing residual water.
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Drying and Purification:
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude oil via silica gel column chromatography using a gradient solvent system (e.g., 0-10% Methanol in Dichloromethane with 1% triethylamine) to afford the pure product.
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Rationale: Triethylamine is added to the eluent to prevent the amine product from streaking on the acidic silica gel, leading to better separation and yield.
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Potential Applications and Research Context
While specific applications for this exact molecule are not extensively documented in peer-reviewed literature, its structure is of significant interest to medicinal and materials chemists. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[4][5] The diamine chain can act as a flexible linker or a protonatable side chain, which is often a key feature in molecules designed to interact with biological targets such as G-protein coupled receptors (GPCRs) or ion channels.
Therefore, this compound serves primarily as a valuable intermediate or building block for:
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Scaffold Decoration: Synthesizing libraries of more complex molecules for high-throughput screening.
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Fragment-Based Drug Discovery: Using the furan-amine core as a starting point for developing new therapeutic agents.
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Ligand Development: Creating ligands for metal coordination or materials science applications.
Safety and Handling
As a diamine derivative, N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine should be handled with appropriate care in a well-ventilated fume hood. It is presumed to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Users must consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.
References
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[3-(methylamino)propyl]amine | AMERICAN ELEMENTS. [Link]
-
amine - C8H13NO | CSSB00000201650 - Chemspace. [Link]
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Furans | AMERICAN ELEMENTS®. [Link]
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3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine - PubChem. [Link]
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2-Furanmethanamine - NIST WebBook. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. 1248515-47-0|[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine|BLD Pharm [bldpharm.com]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
